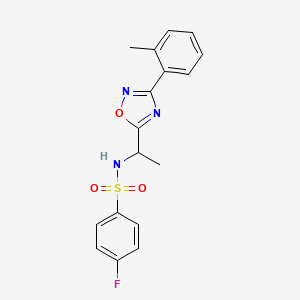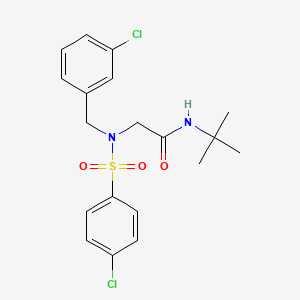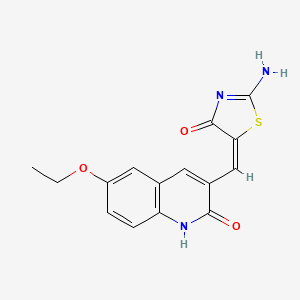
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 selectively inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs), which are responsible for the activation of Rho GTPases. By inhibiting the activity of Rho GTPases, this compound 1864 disrupts the cytoskeletal dynamics and cell signaling pathways mediated by these proteins, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound 1864 has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound 1864 has been shown to inhibit cell migration, invasion, and proliferation, leading to the suppression of tumor growth and metastasis. In inflammatory cells, this compound 1864 has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In cardiovascular cells, this compound 1864 has been shown to improve endothelial function and reduce oxidative stress, leading to the protection against cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 has several advantages for lab experiments, including its high selectivity and potency, its ability to target a specific signaling pathway, and its potential therapeutic applications in various diseases. However, this compound 1864 also has some limitations, including its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864. One direction is to further investigate the molecular mechanism of action of this compound 1864 and its interaction with Rho GTPases and their GEFs. Another direction is to explore the potential therapeutic applications of this compound 1864 in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, the development of more potent and selective inhibitors of Rho GTPases and their GEFs could lead to the discovery of new therapeutic targets and drugs.
Méthodes De Synthèse
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 is synthesized through a multistep process involving the reaction of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by the reaction with ethyl bromoacetate. The resulting compound is then reacted with hydrazine hydrate and triethylamine to yield the desired product.
Applications De Recherche Scientifique
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 has been widely used in scientific research as a selective inhibitor of Rho GTPases, a family of small GTP-binding proteins that play a crucial role in cell signaling and cytoskeletal dynamics. Rho GTPases have been implicated in various cellular processes, including cell migration, proliferation, and differentiation, and their dysregulation has been associated with various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-10-3-4-11-8(6-10)5-9(13(19)17-11)7-12-14(20)18-15(16)22-12/h3-7H,2H2,1H3,(H,17,19)(H2,16,18,20)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVWFBIEFVVNSR-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

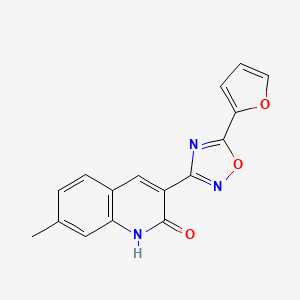

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
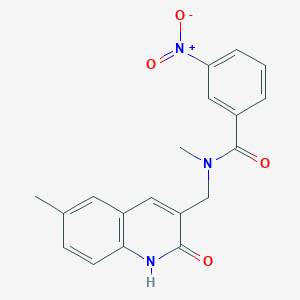
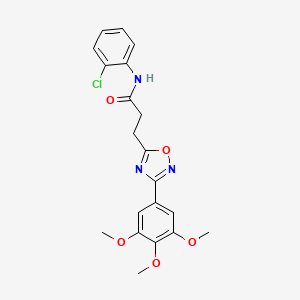
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
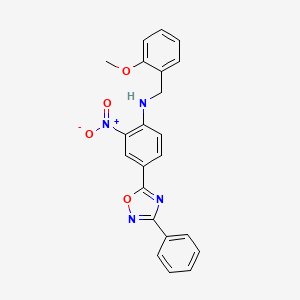

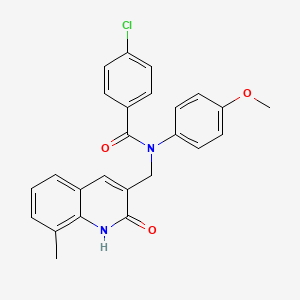
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
